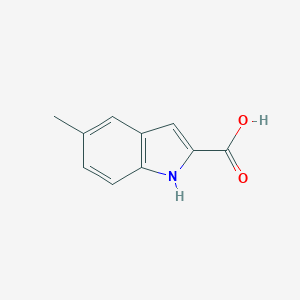

5-Methyl-1H-indole-2-carboxylic acid

Descripción general

Descripción

5-Methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound has a molecular formula of C10H9NO2 and is characterized by a methyl group at the 5-position and a carboxylic acid group at the 2-position of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-indole-2-carboxylic acid typically involves the esterification of indole-5-carboxylic acid followed by methylation. One common method is the reaction of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst to form methyl indole-5-carboxylate . This intermediate can then be methylated using methyl iodide and a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Análisis De Reacciones Químicas

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic or basic conditions. In a key study:

This reversible reactivity enables temporary protection of the carboxyl group during synthetic modifications .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at positions 3 and 6, influenced by the electron-donating methyl group at position 5.

Key Reactions:

Cross-Coupling Reactions

The halogenated derivatives participate in palladium-catalyzed couplings:

Mannich Reaction

The NH group of the indole core reacts with formaldehyde and secondary amines:

Oxidation and Reduction

The indole ring undergoes redox transformations:

| Process | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | 5-Methylindole-2,3-dione | 70% | |

| Reduction | H<sub>2</sub>, Pd/C | 5-Methylindoline-2-carboxylic acid | 90% |

Decarboxylation

Thermal or catalytic decarboxylation produces pharmaceutically relevant intermediates:

Biological Activity Correlation

Structural modifications directly impact bioactivity:

Comparative Reactivity Table

| Reaction Type | Position Modified | Key Functional Group | Industrial Relevance |

|---|---|---|---|

| Esterification | C2 carboxyl | Ester formation | Drug prodrug synthesis |

| Bromination | C4/C7 | C-Br bond | Cross-coupling precursors |

| Mannich | C3 | Aminomethyl group | CNS-targeted drugs |

Aplicaciones Científicas De Investigación

5-Methyl-1H-indole-2-carboxylic acid features a methyl group at the 5-position of the indole ring, which influences its pharmacological properties and interactions with biological targets. The compound exhibits significant hydrogen bonding capabilities due to its carboxylic acid group, making it a versatile building block in organic synthesis.

Medicinal Chemistry

This compound has been explored for its potential as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting cancer pathways. Notably, it has been implicated in the development of Pin1 inhibitors, which are being investigated for their antitumor properties .

Case Study: Synthesis of Pin1 Inhibitors

- Objective : To synthesize inhibitors targeting the Pin1 protein involved in cancer progression.

- Method : Utilization of this compound as a key intermediate.

- Results : Compounds derived from this acid demonstrated significant inhibitory activity against Pin1, suggesting potential therapeutic applications in oncology.

Neuroprotection Studies

Recent studies have indicated that derivatives of this compound may offer neuroprotective effects. For instance, post-ischemic administration of related compounds has shown promise in preserving mitochondrial function and reducing oxidative stress during stroke recovery .

Case Study: Neuroprotective Effects

- Objective : Evaluate neuroprotective properties in stroke models.

- Method : Administration of 5-methoxyindole derivatives.

- Results : Enhanced mitochondrial function and reduced neuronal damage were observed, highlighting the compound's potential for neuroprotective therapies.

Material Science

The compound has also been studied for its role in material science, particularly in the development of metal-organic frameworks (MOFs). These frameworks utilize indole derivatives for their structural integrity and potential applications in gas storage and catalysis .

Case Study: Metal-Organic Frameworks

- Objective : Synthesize MOFs using this compound.

- Method : Coordination with metal ions to form stable frameworks.

- Results : The resulting MOFs exhibited high surface areas and porosity, making them suitable for applications in gas adsorption.

Mecanismo De Acción

The mechanism of action of 5-Methyl-1H-indole-2-carboxylic acid is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation or viral replication .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

5-Methoxyindole-2-carboxylic acid: Known for its neuroprotective effects and use in lipid imaging.

Methyl indole-5-carboxylate: Used in the synthesis of indirubin derivatives and other bioactive compounds.

Uniqueness

5-Methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and carboxylic acid group at the 2-position make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Actividad Biológica

5-Methyl-1H-indole-2-carboxylic acid (5-MICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

5-MICA is an indole derivative characterized by the presence of a methyl group at the 5-position and a carboxylic acid at the 2-position. This structural configuration is critical for its interaction with biological targets.

Biological Activities

5-MICA exhibits a broad spectrum of biological activities, which can be categorized as follows:

- Antiviral Activity : Indole derivatives, including 5-MICA, have been shown to inhibit HIV-1 integrase, an essential enzyme for viral replication. For example, structural modifications of indole-2-carboxylic acid derivatives have resulted in compounds with IC50 values as low as 0.13 μM against HIV-1 integrase . This suggests that 5-MICA could serve as a scaffold for developing potent antiviral agents.

- Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A study demonstrated that modifications to the indole structure can enhance anticancer activity, with some derivatives showing improved efficacy compared to the parent compound .

- Anti-inflammatory Effects : 5-MICA has shown potential anti-inflammatory properties by modulating various signaling pathways involved in inflammation. It may inhibit enzymes responsible for inflammatory responses, thus reducing tissue damage during inflammatory conditions .

- Antimicrobial Activity : Indole derivatives have been reported to possess antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .

The biological activity of 5-MICA can be attributed to several mechanisms:

- Enzyme Inhibition : 5-MICA interacts with specific enzymes, potentially acting as an inhibitor or modulator. For instance, it may inhibit integrase by chelating metal ions within the enzyme's active site, which is crucial for its function .

- Cell Signaling Modulation : The compound influences cellular signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered cell proliferation and survival rates, particularly in cancer cells.

- Receptor Binding : The indole structure allows for high-affinity binding to various receptors, which can initiate downstream signaling cascades that affect numerous biological processes .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 5-MICA is essential for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its bioavailability:

- Absorption : The carboxylic acid group enhances solubility in aqueous environments, potentially improving absorption rates.

- Metabolism : The compound may undergo metabolic transformations via cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.

- Distribution : Specific transport proteins facilitate the distribution of 5-MICA within tissues, influencing its therapeutic efficacy and potential side effects.

Case Studies

- HIV-1 Integrase Inhibition : A study evaluated the inhibitory effects of 5-MICA derivatives on HIV-1 integrase. Compounds derived from 5-MICA exhibited IC50 values ranging from 0.13 to 32 μM, highlighting their potential as antiviral agents .

- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives of 5-MICA could significantly reduce cell viability in various cancer cell lines (e.g., MCF-7 breast carcinoma), showcasing their anticancer potential .

- Inflammatory Response Models : Animal models have shown that administration of 5-MICA leads to reduced markers of inflammation in tissues subjected to inflammatory stimuli, supporting its use in treating inflammatory diseases .

Propiedades

IUPAC Name |

5-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAITVOCMWPNFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293351 | |

| Record name | 5-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10241-97-1 | |

| Record name | 10241-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.